Cas no 1340144-38-8 ((1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine)

(1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine structure
1340144-38-8 structure
商品名:(1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine
CAS番号:1340144-38-8
MF:C8H10N4
メガワット:162.19180059433
CID:6232465
PubChem ID:63322119

(1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • (1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine
    • 1340144-38-8
    • CS-0238064
    • AKOS012626391
    • 1-(1H-Benzo[d][1,2,3]triazol-5-yl)-N-methylmethanamine
    • [(1h-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
    • 1-(2H-benzotriazol-5-yl)-N-methylmethanamine
    • EN300-189562
    • インチ: 1S/C8H10N4/c1-9-5-6-2-3-7-8(4-6)11-12-10-7/h2-4,9H,5H2,1H3,(H,10,11,12)
    • InChIKey: NFSSTNVBEQLFQH-UHFFFAOYSA-N
    • ほほえんだ: N(C)CC1C=CC2C(C=1)=NNN=2

計算された属性

  • せいみつぶんしりょう: 162.090546336g/mol
  • どういたいしつりょう: 162.090546336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

(1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-189562-0.25g
[(1H-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
1340144-38-8 95%
0.25g
$347.0 2023-09-18
Enamine
EN300-189562-1.0g
[(1H-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
1340144-38-8 95%
1g
$699.0 2023-06-01
Aaron
AR02872U-250mg
[(1H-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
1340144-38-8 95%
250mg
$503.00 2025-02-15
Aaron
AR02872U-5g
[(1H-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
1340144-38-8 95%
5g
$2814.00 2023-12-16
Aaron
AR02872U-1g
[(1H-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
1340144-38-8 95%
1g
$987.00 2025-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1308734-50mg
[(1h-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
1340144-38-8 98%
50mg
¥4082.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1308734-1g
[(1h-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
1340144-38-8 98%
1g
¥17609.00 2024-08-09
Enamine
EN300-189562-0.1g
[(1H-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
1340144-38-8 95%
0.1g
$241.0 2023-09-18
Enamine
EN300-189562-10.0g
[(1H-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
1340144-38-8 95%
10g
$3007.0 2023-06-01
Enamine
EN300-189562-0.5g
[(1H-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
1340144-38-8 95%
0.5g
$546.0 2023-09-18

(1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine 関連文献

(1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amineに関する追加情報

Professional Introduction to Compound with CAS No. 1340144-38-8 and Product Name: (1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine

The compound with the CAS number 1340144-38-8 and the product name (1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The benzotriazole moiety, a key structural feature, is well-known for its broad spectrum of biological activities, making this compound a promising candidate for further investigation.

Recent studies have highlighted the importance of benzotriazole derivatives in medicinal chemistry. These compounds exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of the (1H-1,2,3-benzotriazol-5-yl) group in the molecular structure of this compound suggests that it may interact with biological targets in a manner similar to other benzotriazole-based molecules. This interaction could potentially lead to the development of novel therapeutic agents capable of addressing various diseases.

The methyl(methyl)amine component of the compound adds another layer of complexity and functionality. Amines are well-documented for their role in modulating enzyme activity and receptor binding. The specific arrangement of methyl groups in this derivative may influence its pharmacokinetic properties, such as solubility and metabolic stability. These factors are crucial for determining the compound's efficacy and safety profile in preclinical and clinical settings.

In the context of current research trends, this compound aligns with the growing interest in designing small molecules that can selectively target specific biological pathways. The benzotriazole ring is known to possess electron-deficient characteristics, which can facilitate interactions with nucleophiles in biological systems. This property makes it an attractive scaffold for developing inhibitors or activators of various enzymatic processes. For instance, studies have shown that benzotriazole derivatives can inhibit certain kinases by competing with ATP binding sites.

Moreover, the structural versatility of (1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine allows for further chemical modifications. Researchers can explore different substituents on the benzotriazole ring or the amine groups to optimize its biological activity. Such modifications can enhance binding affinity to target proteins or improve pharmacokinetic profiles. The ability to fine-tune these properties is essential for translating laboratory findings into effective clinical treatments.

Recent advances in computational chemistry have also contributed to the design and optimization of this type of compound. Molecular modeling techniques can predict how (1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine will interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying promising lead compounds before they are synthesized. This approach has significantly reduced the time and cost associated with drug discovery processes.

The potential applications of this compound extend beyond traditional pharmaceuticals. It may also find utility in agrochemicals or materials science due to its unique chemical properties. For example, benzotriazole derivatives have been explored as corrosion inhibitors and UV stabilizers in industrial applications. The combination of a benzotriazole ring and an amine group could confer additional functionalities that make it suitable for such diverse uses.

In conclusion, (1H-1,2,3-benzotriazol-5-yl)methyl(methyl)amine (CAS No. 1340144-38-8) represents a promising candidate for further research in chemical biology and pharmaceutical development. Its unique structural features and potential biological activities make it an attractive molecule for designing novel therapeutic agents. Ongoing studies are expected to uncover more about its pharmacological properties and applications across various fields.

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